N-Nitrosodipropylamine-d14
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Overview
Description
N-Nitrosodipropylamine-d14: is a deuterium-labeled derivative of N-Nitrosodipropylamine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the study of pharmacokinetics and metabolic profiling.
Scientific Research Applications
N-Nitrosodipropylamine-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used as a tracer to study the fate and transport of nitrosamines in the environment.
Toxicology: Helps in understanding the toxicological effects of nitrosamines and their metabolites.
Safety and Hazards
N-Nitrosodipropylamine-d14 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs and may cause cancer . N-Nitrosodipropylamine, the unlabelled compound, is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic data. It is moderately toxic by ingestion and subcutaneous routes. It is an experimental teratogen and when heated to decomposition it emits toxic fumes of NOx .
Future Directions
Stable isotopes like N-Nitrosodipropylamine-d14 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound and similar compounds could continue to play a significant role in pharmaceutical research and development.
Mechanism of Action
Target of Action
N-Nitrosodipropylamine-d14 is the deuterium labeled N-Nitrosodipropylamine . It’s primarily used in research as a stable isotope
Mode of Action
This compound, like other stable isotopes, is often incorporated into drug molecules as tracers for quantitation during the drug development process . The deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s worth noting that stable isotopes like this compound are often used in metabolic studies to trace the fate of an element or compound as it moves through a complex system .
Pharmacokinetics
The deuterium substitution in the molecule has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it’s primarily used as a tracer in drug development and metabolic studies .
Action Environment
It’s important to note that the stability of isotopes like this compound can be influenced by various factors, including temperature and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodipropylamine-d14 typically involves the nitrosation of dipropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds as follows:
- The mixture is acidified with hydrochloric acid .
- The reaction mixture is stirred at a low temperature to facilitate the nitrosation process.
- The product, this compound, is then extracted and purified using standard techniques such as distillation or chromatography .
Dipropylamine-d14: is dissolved in an aqueous solution.
Sodium nitrite: is added to the solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of dipropylamine-d14 and nitrosating agents.
Automated reaction systems: to control temperature, pH, and reaction time.
Large-scale purification: methods like continuous distillation and high-performance liquid chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosodipropylamine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Nitroso derivatives.
Reduction products: Amines.
Substitution products: Various substituted nitrosamines.
Comparison with Similar Compounds
- N-Nitrosodipropylamine
- N-Nitrosodiisopropylamine
- N-Nitrosoethylisopropylamine
Comparison: N-Nitrosodipropylamine-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Compared to its non-deuterated counterparts, it offers better insights into metabolic processes and environmental fate due to its distinguishable isotopic signature .
Properties
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-ZLKPZJALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-96-3 |
Source
|
Record name | 93951-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is N-Nitrosodipropylamine-d14 used in this research?
A1: this compound serves as an internal standard in the isotope dilution gas chromatography-mass spectrometry (GC-MS) method for quantifying N-nitrosamines (NAs) in soy sauce []. This means it is added to the soy sauce samples at a known concentration before analysis.
Q2: What are the benefits of using an internal standard like this compound?
A2: Using an internal standard like this compound offers several advantages []:
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